4-Cyclohexylbenzene-1-sulfonamide
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Overview
Description
4-Cyclohexylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 423728-71-6 . It has a molecular weight of 239.34 . It is usually in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C12H17NO2S . The InChI Code is 1S/C12H17NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,13,14,15) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 160-161 degrees .Scientific Research Applications
Inhibition of Carbonic Anhydrase Isozymes
Sulfonamides, including derivatives like 4-Cyclohexylbenzene-1-sulfonamide, have been extensively studied for their inhibition of carbonic anhydrase (CA) isozymes, which are enzymes critical for various physiological functions. For instance, certain sulfonamide derivatives have been designed to selectively inhibit the membrane-bound, tumor-associated isozyme CA IX, showing potential for targeting tumor environments without affecting the cytosolic isozymes significantly. This selective inhibition is crucial for developing anti-cancer therapies with fewer side effects. The membrane-impermeant nature of some derivatives makes them particularly interesting for inhibiting tumor-associated CA IX selectively (Casey et al., 2004).
Role in Drug Design
The sulfonamide group is a common feature in many drugs, serving as a crucial functional group in drug design. This group appears in various forms across marketed drugs, highlighting its versatility and importance in medicinal chemistry. The sulfonamide group's inclusion in drugs ranges from antibacterials to more complex therapeutic agents, indicating its broad applicability and utility in developing new treatments. Its ability to act as an isostere for the carboxylic acid group of natural substrates makes it a valuable tool in the design of enzyme inhibitors (Kalgutkar et al., 2010).
Antimicrobial Agents
Sulfonamide derivatives have also been explored for their antimicrobial properties. The development of sulfonamides bearing additional functional groups, such as 1,3,5-triarylpyrazoline and 4-thiazolidinone moieties, has led to novel compounds with significant antimicrobial activity. These compounds have shown efficacy against various microbial strains, indicating their potential as new antimicrobial agents. The synthesis and evaluation of these derivatives underscore the ongoing interest in sulfonamides for addressing microbial resistance and developing new therapeutic options (Thach et al., 2020).
Mechanism of Action
Target of Action
4-Cyclohexylbenzene-1-sulfonamide belongs to the class of sulfonamides, a group of synthetic antimicrobial drugs . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, including this compound, exhibit their pharmacological activities by inhibiting their target enzymes . They act as competitive inhibitors, binding to the active sites of these enzymes and preventing their normal substrates from binding . This inhibition disrupts the enzymes’ normal functions, leading to the therapeutic effects of the drug .
Pharmacokinetics
The pharmacokinetics of this compound, like other sulfonamides, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed in the gastrointestinal tract and widely distributed in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the inhibition of its target enzymes. The disruption of normal enzyme function can lead to changes in cellular processes, such as decreased intraocular pressure or inhibited bacterial growth . These changes result in the therapeutic effects of the drug .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions .
Future Directions
Biochemical Analysis
Biochemical Properties
Sulfonamides, including 4-Cyclohexylbenzene-1-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
They can interfere with folic acid synthesis, hindering cell division and making them bacteriostatic rather than bactericidal .
Molecular Mechanism
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a crucial component for DNA replication .
Metabolic Pathways
Sulfonamides are known to interfere with the synthesis of folic acid, a crucial component for DNA replication .
Properties
IUPAC Name |
4-cyclohexylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXOWKKFUMLIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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